Gossypetin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Gossypetin has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Gossypetin, a flavonol glucoside, has been found to interact with several targets in the body. It has been identified as a modulator of inflammatory cytokine production and an antagonist of TrkB . It also exhibits strong antibacterial activity . In the context of Alzheimer’s Disease, this compound has been suggested to enhance microglial phagocytic activity against beta-amyloid .

Mode of Action

This compound interacts with its targets to induce a series of critical events. For instance, in osteosarcoma cell lines, this compound suppresses cell proliferation by inhibiting cell viability and growth . It also induces apoptosis, which is associated with enhanced caspase-3 activity and increased Bax expression, indicating the involvement of the intrinsic pathway of apoptosis . Furthermore, this compound significantly reduces the autocrine production of proinflammatory cytokines .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of cognitive impairment induced by chronic unpredictable stress, this compound acts on the kynurenine pathway . This pathway is activated by chronic stress, leading to the production of excessive cortisol from the adrenal gland, which activates microglia and increases kynurenine and its downstream pathway, resulting in excessive quinolinic acid . This compound’s action on this pathway helps to reverse these deleterious effects .

Pharmacokinetics

It is known that this compound is more soluble in water and less soluble in anhydrous organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. For instance, it suppresses cell proliferation and induces apoptosis in osteosarcoma cell lines . It also reduces the production of proinflammatory cytokines . In the context of Alzheimer’s Disease, this compound enhances the clearance of beta-amyloid in the brain by enhancing microglial phagocytic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water and its lesser solubility in anhydrous organic solvents may influence its action in different physiological environments.

Biochemische Analyse

Biochemical Properties

Gossypetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase . These interactions are primarily characterized by the modulation of enzyme activities, leading to enhanced anti-oxidant defense mechanisms. This compound also interacts with reactive oxygen species, reducing their concentration and mitigating oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to improve spatial learning and memory by decreasing amyloid-beta deposition in the hippocampus and cortex . This compound influences cell function by enhancing microglial phagocytic activity, reducing gliosis, and increasing the population of major histocompatibility complex class II positive microglia . Additionally, this compound modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . It also induces changes in gene expression, particularly in microglial subpopulations, enhancing their phagocytic activity and reducing pathogenic properties . These molecular interactions underpin the therapeutic potential of this compound in neurodegenerative diseases and other conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound treatment has shown stability and sustained efficacy in improving spatial learning and memory over a 13-week period . Long-term effects include enhanced microglial activity and reduced amyloid-beta deposition, indicating its potential for prolonged therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to improve cognitive function and reduce oxidative stress . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization . Threshold effects and dose-response relationships are critical considerations in the development of this compound-based therapies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It influences metabolic flux and metabolite levels, contributing to its protective effects against oxidative damage and inflammation . The modulation of these pathways highlights the multifaceted role of this compound in cellular metabolism and homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its bioavailability and therapeutic efficacy, ensuring that this compound reaches its target sites within the body.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with enzymes and proteins, enabling it to exert its biochemical effects effectively.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Gossypetin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Verwendung von Flavonoid-Vorläufern, wie Quercetin, das Hydroxylierungsreaktionen unterliegt, um zusätzliche Hydroxylgruppen an bestimmten Positionen einzuführen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Oxidationsmittel und Katalysatoren, um den Hydroxylierungsprozess zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus natürlichen Quellen, wie den Blüten von Hibiscus sabdariffa. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie, um this compound in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Gossypetin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Übergangsmetallkatalysatoren wie Palladium und Platin.

Hauptprodukte, die gebildet werden

Oxidation: Chinone.

Reduktion: Dihydroflavonole.

Substitution: Verschiedene substituierte Flavonole mit veränderten biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer für die Synthese anderer Flavonoide und verwandter Verbindungen verwendet.

Biologie: Wird auf seine antioxidativen, entzündungshemmenden und antibakteriellen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Naturfarbstoffen, Kosmetika und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus:

Antioxidative Wirkung: This compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome aus seinen Hydroxylgruppen spendet.

Entzündungshemmende Wirkung: Es moduliert die Produktion von entzündungsfördernden Zytokinen, wie Interleukin-6 und Tumornekrosefaktor-alpha.

Antibakterielle Wirkung: This compound stört die bakteriellen Zellmembranen und hemmt das Wachstum von pathogenen Bakterien.

Neuroprotektive Wirkung: Es verstärkt die phagozytische Aktivität von Mikroglia gegenüber Beta-Amyloid und reduziert die Anhäufung von Amyloid-Plaques im Gehirn.

Vergleich Mit ähnlichen Verbindungen

Gossypetin ähnelt anderen Flavonoiden wie Quercetin, Kaempferol und Myricetin. Es hat jedoch aufgrund seiner zusätzlichen Hydroxylgruppen einzigartige Eigenschaften:

Kaempferol: This compound hat mehr Hydroxylgruppen, was stärkere antibakterielle und neuroprotektive Wirkungen bietet.

Ähnliche Verbindungen

- Quercetin

- Kaempferol

- Myricetin

- Luteolin

- Apigenin

Die einzigartige Struktur von this compound und seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

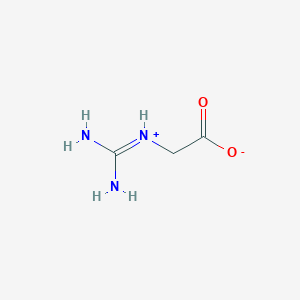

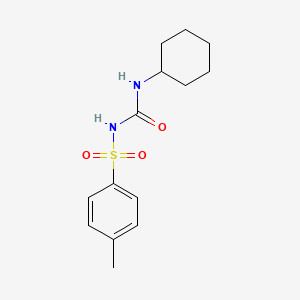

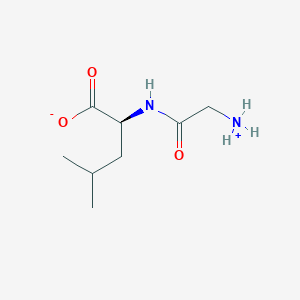

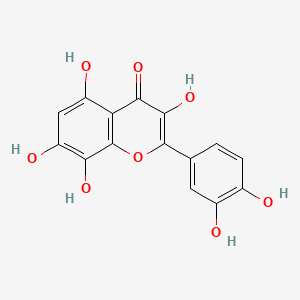

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRAGUMVDQQZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197631 | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-35-0 | |

| Record name | Gossypetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypetin exert its anti-atherosclerotic effects?

A1: this compound exhibits its anti-atherosclerotic effects through multiple mechanisms:

- Protection against endothelial cell injury: this compound protects vascular endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL), a key contributor to atherosclerosis. [] This protection involves reducing ox-LDL-dependent apoptosis and promoting autophagy, a cellular process that removes damaged components. []

- Inhibition of VSMC proliferation and migration: this compound inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), crucial processes in atherosclerosis development. [] It achieves this by increasing the expressions of phosphorylated p53 and its downstream molecules, leading to cell cycle arrest in the G0/G1 phase. [] Additionally, it reduces matrix metalloproteinase-9 (MMP-9) activity and downregulates the protein kinase B (PKB)/nuclear factor-kappaB (NF-κB) signaling pathway. []

Q2: What is the role of autophagy in this compound’s protective effects against ox-LDL-induced injury?

A2: this compound promotes autophagy in endothelial cells, evidenced by increased levels of autophagy-related genes LC3 and Beclin-1, as well as the formation of acidic vesicular organelles. [] This enhanced autophagy contributes to cellular protection by removing damaged components caused by ox-LDL. [] Silencing Beclin-1, a key autophagy regulator, diminishes this compound's protective effects, further supporting autophagy's crucial role in this process. []

Q3: How does this compound modulate AMPK activity in the context of non-alcoholic steatohepatitis (NASH)?

A3: this compound acts as a novel AMP-activated protein kinase (AMPK) activator by binding to the allosteric drug and metabolite site of the enzyme. [] This binding stabilizes the activated structure of AMPK, leading to its activation. [] AMPK activation plays a crucial role in regulating energy metabolism and has shown therapeutic potential in treating NASH. []

Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?

A4: this compound (3,3′,4′,5,7,8-Hexahydroxyflavone) has the molecular formula C15H10O8 and a molecular weight of 318.23 g/mol. [, ] Key spectroscopic data includes characteristic peaks in UV-Vis, IR, 1H-NMR, and 13C-NMR spectra that can be used for its identification. [, , , ]

Q5: Does this compound exhibit any catalytic properties, and if so, what are the associated reaction mechanisms and applications?

A5: Based on the provided research, this compound itself does not exhibit direct catalytic properties. Its biological activity stems primarily from its interactions with specific enzymes and signaling pathways within cells, rather than acting as a catalyst itself.

Q6: How has computational chemistry been employed to understand this compound's interactions with biological targets?

A7: Computational studies, particularly molecular docking, have been instrumental in elucidating this compound's interactions with various targets:* Antibacterial potential: Docking simulations using Molegro Virtual Docker revealed that this compound derivatives exhibit higher binding affinities towards the Escherichia coli DNA gyrase enzyme compared to this compound itself, suggesting potential as antibacterial agents. []* Antimalarial activity: Docking studies using AutodockTools and Autodock showed that this compound binds to the TCR-MHC II complex, potentially boosting the activity of immune cells and suggesting its use as an adjunct therapy for malaria. []* Antidiabetic potential: In silico docking using the PLANTS program indicated that this compound might act as a potential inhibitor for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), suggesting its potential in diabetes management. []* PIM-1 kinase inhibition: Homology modeling and molecular docking studies revealed that this compound could be a potent and selective inhibitor of the PIM-1 kinase, a potential target for cancer therapy. []

Q7: How do structural modifications of this compound influence its biological activity?

A8: Structure-activity relationship (SAR) studies, particularly on this compound derivatives, highlight the impact of structural modifications on its bioactivity:* Antibacterial activity: Conjugation of this compound with phenolic acyl groups, especially 3,7,4'-trimethylthis compound of coumaric acid, significantly enhanced its in silico antibacterial activity compared to the parent compound. []* PIM-1 kinase inhibition: The presence of three hydrogen bond donors on the flavonoid A ring, as seen in quercetagetin and this compound, is crucial for selective inhibition of PIM-1 kinase. []

Q8: Are there any specific formulation strategies mentioned to improve this compound’s stability, solubility, or bioavailability?

A9: While the provided research doesn't delve into specific formulation strategies for this compound, some studies suggest that its stability can be affected by factors like pH and temperature, highlighting the need for future research into formulations that enhance its stability and bioavailability. []

Q9: What is the current understanding of this compound's safety profile, potential toxicity, and long-term effects?

A10: While preliminary studies suggest that this compound exhibits various beneficial effects, further research is essential to comprehensively assess its safety profile, potential toxicity, and long-term effects in preclinical and clinical settings. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.